Cas no 2613384-81-7 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid is a protected amino acid derivative commonly used in peptide synthesis. Its key advantages include the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS). The methoxycarbonyl ester provides additional stability during synthesis while allowing controlled hydrolysis under appropriate conditions. The benzoic acid moiety enhances solubility in organic solvents, facilitating purification and handling. This compound is particularly valuable in the synthesis of complex peptides, where orthogonal protection strategies are required to achieve high yields and purity. Its structural features make it a versatile intermediate in medicinal chemistry and bioconjugation applications.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid structure
2613384-81-7 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid
CAS No:2613384-81-7
MF:C24H19NO6
MW:417.410766839981
MDL:MFCD33031949
CID:5361283
PubChem ID:155943582
Update Time:2025-10-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Z4882806300
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(methoxycarbonyl)benzoic acid
    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid
    • MDL: MFCD33031949
    • Inchi: 1S/C24H19NO6/c1-30-23(28)15-10-14(22(26)27)11-16(12-15)25-24(29)31-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,25,29)(H,26,27)
    • InChI Key: LZWDTMTVIHTQSP-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C(=O)O)C=C(C(=O)OC)C=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 659
  • XLogP3: 4
  • Topological Polar Surface Area: 102

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid Pricemore >>

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Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid

Latest Research Insights on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid (CAS: 2613384-81-7)

In recent years, the compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid (CAS: 2613384-81-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) and methoxycarbonyl functional groups, serves as a versatile building block in peptide synthesis and drug development. Its unique structural features enable its application in the design of novel therapeutics, particularly in the realm of targeted drug delivery and bioactive molecule conjugation.

Recent studies have highlighted the role of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid in the synthesis of peptide-based drugs. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), ensures high yields and minimal side reactions. Researchers have leveraged this compound to develop peptide conjugates with enhanced stability and bioavailability, addressing challenges in oral peptide delivery. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating protease-resistant peptide analogs, showcasing its potential in overcoming enzymatic degradation barriers.

Beyond peptide synthesis, this compound has also been explored in the development of small-molecule inhibitors. Its benzoic acid moiety provides a scaffold for interactions with biological targets, such as enzymes and receptors. A recent preprint on bioRxiv detailed its incorporation into a series of kinase inhibitors, where the methoxycarbonyl group was modified to improve binding affinity and selectivity. Preliminary results indicated promising activity against specific cancer-related kinases, suggesting its applicability in oncology drug discovery.

In addition to its pharmacological applications, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid has been investigated for its role in bioconjugation strategies. Researchers have utilized its reactive carboxyl group to link therapeutic payloads to antibodies or nanoparticles, enabling precise targeting of diseased tissues. A 2024 study in ACS Nano highlighted its use in synthesizing antibody-drug conjugates (ADCs) with reduced off-target effects, underscoring its value in next-generation biotherapeutics.

Despite these advancements, challenges remain in optimizing the synthetic routes and scalability of this compound. Recent efforts have focused on green chemistry approaches to minimize the use of hazardous reagents during its production. A collaborative study between academic and industrial partners, published in Organic Process Research & Development, reported a scalable and environmentally friendly synthesis protocol, achieving >90% yield with reduced waste generation.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(methoxycarbonyl)benzoic acid (CAS: 2613384-81-7) continues to be a pivotal molecule in chemical biology and pharmaceutical research. Its multifaceted applications—from peptide synthesis to bioconjugation—highlight its versatility and potential for driving innovation in drug development. Future research directions may include exploring its utility in CRISPR-based therapeutics and personalized medicine, further expanding its impact on the life sciences.

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